molecular formula C13H14FN3 B15226660 (S)-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

(S)-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B15226660
M. Wt: 231.27 g/mol
InChI Key: HSWNJHBLQQJBQU-NSHDSACASA-N
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Description

(S)-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydroindazole core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and cyclohexanone.

    Cyclization: The key step involves the cyclization of the intermediate compounds to form the tetrahydroindazole core. This is achieved through a series of reactions, including condensation and reduction.

    Amine Introduction:

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This involves:

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

    Automation: Implementation of automated systems to monitor and control reaction parameters, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(S)-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Fluorophenyl)ethanamine: Shares the fluorophenyl group but differs in the core structure.

    (S)-1-(2,4-Difluorophenyl)ethanamine: Contains an additional fluorine atom, leading to different chemical and biological properties.

    Indole Derivatives: Compounds with an indole core, which have diverse biological activities and applications.

Uniqueness

(S)-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its tetrahydroindazole core and fluorophenyl group make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14FN3

Molecular Weight

231.27 g/mol

IUPAC Name

(4S)-1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C13H14FN3/c14-10-4-1-2-6-13(10)17-12-7-3-5-11(15)9(12)8-16-17/h1-2,4,6,8,11H,3,5,7,15H2/t11-/m0/s1

InChI Key

HSWNJHBLQQJBQU-NSHDSACASA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)N(N=C2)C3=CC=CC=C3F)N

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=CC=C3F)N

Origin of Product

United States

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